molecular formula C13H12FNO B050627 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 119673-50-6

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B050627
M. Wt: 217.24 g/mol
InChI Key: COLPZCHNJIVKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves condensation reactions, electrophilic substitution, or cyclization processes. For instance, derivatives similar to the compound have been synthesized through aldol condensation of specific carbaldehydes with other reagents in the presence of catalysts to form chalcone derivatives, indicating a possible pathway for synthesizing this compound as well (Singh et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is typically characterized using spectroscopic methods and theoretical calculations. Studies on similar compounds have utilized FT-IR, NMR, and UV-visible spectroscopy, alongside DFT calculations, to elucidate their structure. For example, vibrational frequencies and molecular orbitals have been determined to understand the electronic distribution and reactive sites within the molecule, contributing to a deeper understanding of the molecular structure (Y. Mary et al., 2015).

Chemical Reactions and Properties

Pyrrole derivatives engage in various chemical reactions, including nucleophilic substitution and condensation, often influenced by the presence of substituents on the ring. The fluorophenyl group, for instance, might affect the electrophilic and nucleophilic sites, thereby influencing the compound's reactivity towards different reagents (Surmont et al., 2009).

Scientific Research Applications

  • 1-(4-Fluorophenyl)piperazine :

    • Application: It is used in the synthesis of N,N-disubstituted piperazine and is a major metabolite of niaparazine, a sedative, a hypnotic drug .
  • (S)-(-)-1-(4-Fluorophenyl)ethylamine :

    • Application: It is used in organic synthesis. It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II) by reacting with palladium(II) acetate .

Safety And Hazards

Similar compounds can be hazardous. For instance, 4-Fluorobenzylamine can cause skin and eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It’s important to handle these compounds with care, using appropriate personal protective equipment .

Future Directions

The future research directions for similar compounds often involve exploring their potential applications in various fields, such as medicine, due to their diverse biological activities . Further studies are also needed to fully understand their mechanisms of action .

properties

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPZCHNJIVKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359202
Record name 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

119673-50-6
Record name 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Citations

For This Compound
3
Citations
S Ahmed, A Mital, A Akhir, D Saxena… - European Journal of …, 2023 - Elsevier
A series of pyrrole-thiazolidinone hybrids was designed, synthesized and evaluated for activities against ESKAP bacteria panel and mycobacterial pathogens. From the series, …
Number of citations: 3 www.sciencedirect.com
S Bhakta, N Scalacci, A Maitra, AK Brown… - Journal of Medicinal …, 2016 - ACS Publications
Novel pyrroles have been designed, synthesized, and evaluated against mycobacterial strains. The pyrroles have originally been designed as hybrids of the antitubercular drugs …
Number of citations: 55 pubs.acs.org
M Touitou - 2022 - kclpure.kcl.ac.uk
Pulmonary tuberculosis, caused by the pathogen Mycobacterium tuberculosis, was declared a world health emergency by the World Health Organisation (WHO) in 1993 and is among …
Number of citations: 0 kclpure.kcl.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.